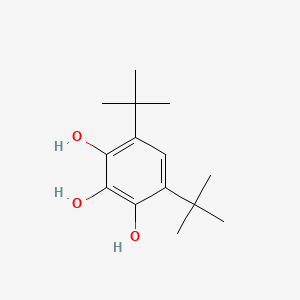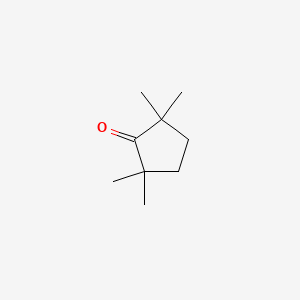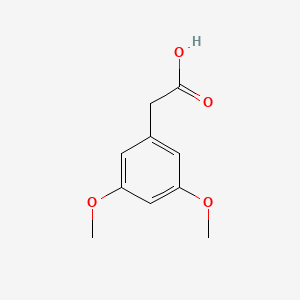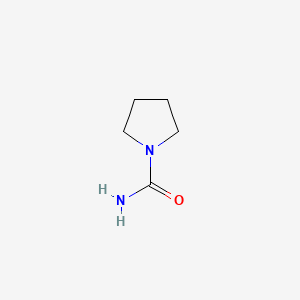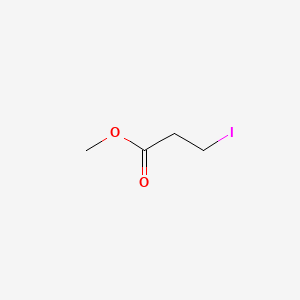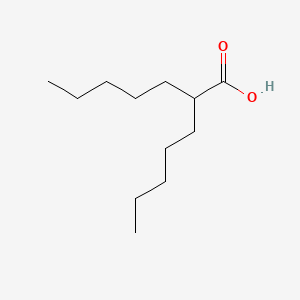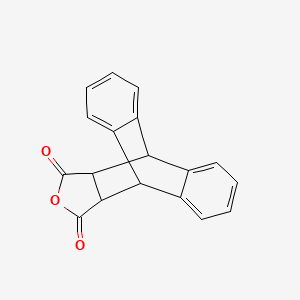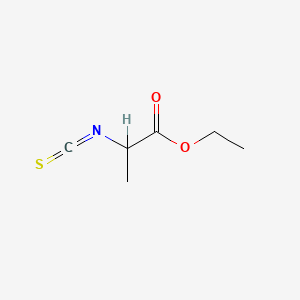
Ethyl 2-isothiocyanatopropanoate
説明
Ethyl 2-isothiocyanatopropanoate is a compound that has not been directly studied in the provided papers. However, related compounds and their synthesis, molecular structures, and chemical properties have been investigated. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized and their structures determined, which could provide insights into the behavior of similar ethyl-substituted compounds . Additionally, the synthesis of isothiocyanates from thiocyanates and their potential as intermediates in the creation of surfactants has been reported . The structural analysis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, including its supramolecular assembly, provides a basis for understanding the interactions and conformations that might be relevant to this compound . Lastly, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been described, which could offer comparative data on the crystal packing and intermolecular interactions of similar ethyl cyanoacetate derivatives .
Synthesis Analysis
The synthesis of related compounds involves catalytic reactions and isomerization processes. For example, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized using a ruthenium-catalyzed coupling reaction, which could be analogous to methods for synthesizing this compound . The isomerization of thiocyanates to isothiocyanates has been described, suggesting a potential pathway for the synthesis of this compound from similar precursors .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. X-ray crystallography has been used to determine the structure of isomers of ethyl 2-cyano-3-alkoxypent-2-enoates, revealing steric hindrance and distortion in the molecule . Similarly, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized, showing a three-dimensional supramolecular network stabilized by various noncovalent interactions . These findings could be relevant to the structural analysis of this compound.
Chemical Reactions Analysis
The reactivity of isothiocyanates with diamines has been explored, leading to the formation of thioureas, which are precursors for further chemical synthesis . This indicates that this compound could potentially undergo similar reactions, forming derivatives that could be used in various applications, such as the synthesis of surfactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be hypothesized based on related compounds. The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate suggests that similar ethyl-substituted cyanoacetates may exhibit stacking in layers without significant intermolecular interactions . The aggregation behavior of amphiphiles derived from isothiocyanates in water, as studied through sonication and freeze fracture electron microscopy, could also be relevant to the behavior of this compound in solution .
科学的研究の応用
1. Surgical Applications
Ethyl 2-cyanoacrylate, a compound closely related to Ethyl 2-isothiocyanatopropanoate, has been studied for its potential use as a tissue adhesive in cardiovascular and thoracic surgery. Kaplan et al. (2004) conducted experimental studies on rats to investigate its histopathological effects when used in this context. The study compared tissues closed with ethyl 2-cyanoacrylate to those closed with conventional sutures. Results indicated no significant histopathological differences, suggesting the compound's potential as an alternative or adjunct in controlling hemorrhage, tissue repair, and in pulmonary air leakage control in various surgeries (Kaplan et al., 2004).
2. Food Technology
In food technology, compounds like 1-methylcyclopropene (1-MCP), which inhibits ethylene perception, have been extensively researched for their effects on fruits and vegetables. Watkins (2006) reviewed the application of 1-MCP, including its commercial adoption in apple industries and potential for other products. This highlights a broader context for the application of similar compounds in food preservation and quality maintenance (Watkins, 2006).
3. Chemical Synthesis
In chemical synthesis, ethyl lactate (ethyl 2-hydroxy-propanoate), a bio-renewable solvent, has been used in pressurized liquid extraction (PLE) processes. Bermejo et al. (2015) explored its application for extracting caffeine and catechins from green tea leaves, demonstrating its suitability and environmental benignity for such applications (Bermejo et al., 2015).
Safety and Hazards
Ethyl 2-isothiocyanatopropanoate is classified as having acute oral toxicity (Category 4), acute dermal toxicity (Category 4), and acute inhalation toxicity (Category 3). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if inhaled and harmful if swallowed or in contact with skin .
作用機序
Ethyl 2-isothiocyanatopropanoate is a chemical compound with the molecular formula C6H9NO2S . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
特性
IUPAC Name |
ethyl 2-isothiocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJGYASQFZQQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960177 | |
| Record name | Ethyl N-(sulfanylidenemethylidene)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39574-16-8 | |
| Record name | Ethyl 2-isothiocyanatopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039574168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-(sulfanylidenemethylidene)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39574-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




